molecular formula C15H10Cl2N2O2 B5670037 2-{[(2,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

2-{[(2,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B5670037
M. Wt: 321.2 g/mol
InChI Key: AVNNURNXCAFNEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindole derivatives can be achieved through various methods. For example, the palladium-catalyzed aminocarbonylation of o-halobenzoates has been shown to produce 2-substituted isoindole-1,3-diones in good yields. This methodology tolerates a variety of functional groups, indicating a flexible approach to synthesizing such compounds (Worlikar & Larock, 2008).

Molecular Structure Analysis

Isoindole derivatives, such as 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, exhibit planar groups that are oriented at specific angles to each other, contributing to their molecular structure and possibly affecting their chemical behavior. Weak interactions, like C-H...O and C-H...π interactions, play a role in the crystalline structure and may influence the compound's properties and reactivity (Tariq et al., 2010).

properties

IUPAC Name

2-[(2,4-dichloroanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-9-5-6-13(12(17)7-9)18-8-19-14(20)10-3-1-2-4-11(10)15(19)21/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNNURNXCAFNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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